3-(2-chlorophenyl)-5-methyl-N-((2-oxo-2-phenylethyl)carbamothioyl)isoxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(phenacylcarbamothioyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c1-12-17(18(24-27-12)14-9-5-6-10-15(14)21)19(26)23-20(28)22-11-16(25)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,22,23,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTVRBBXYXTJAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)NCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Chlorophenyl)-5-methyl-N-((2-oxo-2-phenylethyl)carbamothioyl)isoxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action, supported by diverse research findings.
Chemical Structure
The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of the chlorophenyl and carbamothioyl groups contributes to its biological activity.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of isoxazole derivatives against various cancer cell lines. For instance, a series of isoxazole-carboxamide derivatives demonstrated significant cytotoxicity against breast (MCF-7) and cervical (HeLa) cancer cells. Specifically, compounds similar to the target compound induced apoptosis and cell cycle arrest at the G2/M phase, suggesting their potential as anticancer agents .
| Compound | Cell Line | IC50 (μg/ml) | Mechanism |
|---|---|---|---|
| 2d | Hep3B | 1829.33 | Apoptosis induction |
| 2e | HeLa | 1758.66 | Cell cycle arrest |
Antimicrobial Activity
The compound has shown moderate fungicidal activity in bioassays. The structural modifications in isoxazole derivatives often enhance their antimicrobial properties. For example, derivatives with similar structures have been reported to exhibit significant inhibition against various fungal strains .
The mechanism by which isoxazole derivatives exert their biological effects often involves the induction of apoptosis through mitochondrial pathways. Studies indicate that compounds can disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Case Studies
-
Cytotoxicity in Cancer Models :
A study conducted on isoxazole derivatives demonstrated that certain compounds significantly reduced cell viability in MCF-7 cells. The most active derivative exhibited an IC50 comparable to established chemotherapeutics, indicating its potential for further development. -
Antifungal Efficacy :
In another investigation, a series of isoxazole derivatives were tested against Candida species. Results indicated that modifications at the 5-position of the isoxazole ring enhanced antifungal activity, suggesting a structure-activity relationship that could guide future synthesis efforts.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound shares a core isoxazole-4-carboxamide scaffold with multiple analogs, differing primarily in the substituents attached to the carboxamide group and the aryl/heteroaryl moieties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Melting Points : The carbamothioyl-linked analogs (e.g., 6g, 6l) exhibit moderate-to-high melting points (189–227°C), influenced by hydrogen bonding and aromatic stacking. The target compound’s lack of data precludes direct comparison, but substituent polarity (e.g., thiophene in 6g vs. aliphatic groups in 6l) correlates with thermal stability .
- Spectral Signatures : The isoxazole–CONH– proton resonates downfield (δ 10.16–11.44) due to hydrogen bonding, with shifts varying based on substituent electron-withdrawing/donating effects. For example, the thiophene-containing 6g shows a more deshielded NH (δ 11.44) compared to the propan-2-ylidene analog 6l (δ 10.16) .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-(2-chlorophenyl)-5-methyl-N-((2-oxo-2-phenylethyl)carbamothioyl)isoxazole-4-carboxamide?
- Methodology : The compound can be synthesized via a multi-step approach. First, prepare 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (a key intermediate, as described in ) by reacting the corresponding carboxylic acid with thionyl chloride. Next, react this intermediate with 2-amino-2-phenylethanethiol under anhydrous conditions in the presence of a base (e.g., triethylamine) to form the carbamothioyl linkage. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Confirm intermediate structures using -NMR and IR spectroscopy .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the isoxazole ring, chlorophenyl group, and carbamothioyl moiety.
- X-ray Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and hydrogen-bonding patterns.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
- Elemental Analysis : Ensure stoichiometric purity .
Q. What safety protocols are essential when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of particulates.
- Storage : Store in a desiccator at 4°C, away from light and moisture.
- Waste Disposal : Neutralize with a 10% sodium bicarbonate solution before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can SHELX/SIR97 programs improve the accuracy of crystallographic refinement for this compound?
- Methodology :
- SHELXL ( ): Refine anisotropic displacement parameters for non-H atoms using high-resolution data. Apply TWIN/BASF commands for handling twinned crystals.
- SIR97 ( ): Use direct methods for phase determination, especially with low-resolution datasets. The integrated Fourier refinement in SIR97 enhances electron density map quality for ambiguous regions.
- Validate refinement with R-factor convergence (<5%) and Hirshfeld surface analysis .
Q. How do substituent variations on the phenyl ring influence biological activity?
- Methodology :
- SAR Studies : Compare analogues (e.g., 3-methoxyphenyl vs. 4-chlorophenyl) using in vitro assays (e.g., enzyme inhibition, cytotoxicity).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity changes. For example, the 2-chlorophenyl group may enhance hydrophobic interactions in enzyme active sites (as seen in for similar thiazolidinones).
- Data Contradiction Resolution : Address discrepancies in activity by evaluating assay conditions (e.g., pH, solvent effects) and purity (>95% via HPLC) .
Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (HO) conditions at 40°C for 24 hours. Monitor degradation via HPLC-MS.
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Use Arrhenius plots to predict shelf-life under standard storage conditions.
- Structural Elucidation : Isolate degradation products (e.g., hydrolyzed carbamothioyl group) via preparative TLC and characterize with NMR .
Q. How does the carbamothioyl group impact molecular conformation and intermolecular interactions?
- Methodology :
- Conformational Analysis : Use density functional theory (DFT, B3LYP/6-31G*) to optimize geometry and compare with X-ray data ().
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) using CrystalExplorer. The carbamothioyl group may form hydrogen bonds with adjacent molecules, influencing crystal packing .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodology :
- ADME Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition.
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier) using GROMACS. The chlorophenyl group may reduce BBB penetration due to increased polarity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
